7,12-Diketolithocholic acid methyl ester is a synthetic derivative of lithocholic acid, a secondary bile acid primarily found in the intestines. Bile acids, including lithocholic acid and its derivatives, are amphipathic molecules synthesized from cholesterol in the liver. [] They play crucial roles in various physiological processes, including:
7,12-Diketolithocholic acid methyl ester is a bile acid derivative that plays a significant role in the metabolism of cholesterol and the regulation of bile salts. This compound is characterized by the presence of two keto groups at positions 7 and 12 of the lithocholic acid structure, which is derived from cholesterol. Bile acids, including 7,12-diketolithocholic acid methyl ester, are crucial for digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.
The primary source of 7,12-diketolithocholic acid methyl ester is lithocholic acid, which can be synthesized through various methods including enzymatic transformations and chemical modifications. Lithocholic acid itself is produced in the liver from cholesterol and is a natural component of bile.
7,12-Diketolithocholic acid methyl ester falls under the classification of bile acids, which are steroid acids derived from cholesterol. It is specifically categorized as a diketone due to the presence of two carbonyl groups in its molecular structure.
The synthesis of 7,12-diketolithocholic acid methyl ester can be achieved through several methods:
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule and confirm the presence of functional groups.
7,12-Diketolithocholic acid methyl ester participates in various chemical reactions typical of bile acids:
The mechanism of action for 7,12-diketolithocholic acid methyl ester primarily involves its role in modulating bile salt metabolism. Upon entering the enterohepatic circulation, it interacts with various receptors such as the pregnane X receptor (PXR), influencing gene expression related to bile salt transport and metabolism .
Research indicates that activation of PXR by bile acids leads to increased expression of metabolic enzymes and efflux pumps, thereby facilitating bile salt detoxification and homeostasis in mammals .
7β-Hydroxysteroid dehydrogenase (7β-HSDH) enables the stereoselective reduction of the 7-keto group in 7,12-diketolithocholic acid methyl ester to yield ursodeoxycholic acid (UDCA) derivatives. This enzyme, derived from gut microbiota (e.g., Clostridium absonum), exhibits strict regioselectivity for the 7β position due to its active-site architecture, which discriminates against the 12-keto group. Mutagenesis studies (e.g., F152A/L143G mutants) enhance catalytic efficiency (k~cat~/K~M~) by 2.5-fold for bulky substrates like 7,12-diketolithocholic acid methyl ester, accommodating the C12 methyl ester moiety [5] [7]. The reaction follows an ordered Bi-Bi mechanism, where NADPH binds first, inducing conformational changes that optimize substrate orientation. At pH 7.5 and 30°C, wild-type 7β-HSDH achieves >95% conversion of 7-keto intermediates within 8 hours, though 12-keto groups remain unreactive [7].
Table 1: Kinetic Parameters of 7β-HSDH Mutants for 7,12-Diketolithocholic Acid Methyl Ester
Enzyme Variant | K~M~ (mM) | k~cat~ (min⁻¹) | k~cat~/K~M~ (mM⁻¹min⁻¹) |
---|---|---|---|
Wild-type | 0.48 | 120 | 250 |
F152A | 0.31 | 195 | 629 |
L143G/F152A | 0.22 | 230 | 1045 |
NADPH-dependent 7β-HSDH requires stoichiometric co-factor recycling for industrial viability. Glucose dehydrogenase (GDH) is coupled with 7β-HSDH in biphasic systems, where glucose oxidizes to gluconolactone, regenerating NADPH with a 95% turnover number (TON). This closed-loop system reduces NADPH costs by >200-fold compared to stoichiometric addition. The molar ratio of GDH:7β-HSDH is optimized at 1:5, ensuring co-factor regeneration kinetics match the reduction rate. At 100 mM substrate loading, this system achieves 98% yield of 7β-hydroxy-12-keto products in 10 hours without NADPH accumulation [2] [6].
Biphasic systems resolve substrate solubility limitations and product inhibition. Aqueous-organic phases (70:30 v/v) with C₆–C₈ alcohols/ketones (e.g., 2-hexanol, methyl isobutyl ketone) enhance substrate diffusion while preserving enzyme activity. Key parameters include:
Table 2: Solvent Screening for Biphasic Reduction of 7,12-Diketolithocholic Acid Methyl Ester
Solvent | Log P | Substrate Solubility (g/L) | Relative Activity (%) | Product Yield (%) |
---|---|---|---|---|
Phosphate buffer | - | 2.1 | 100 | 22 |
2-Hexanol | 1.8 | 38.5 | 92 | 89 |
2-Octanol | 2.9 | 42.1 | 88 | 94 |
Methyl isobutyl ketone | 1.2 | 35.7 | 78 | 83 |
Pentan-2-one | 0.8 | 28.9 | 65 | 71 |
Hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) serves as a low-cost precursor from porcine bile. Key steps include:
Table 3: Comparative Analysis of Synthesis Routes for 7,12-Diketolithocholic Acid Methyl Ester
Method | Starting Material | Key Step | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|---|
Enzymatic reduction | 7,12-Diketo derivative | 7β-HSDH/GDH biphasic system | 94 | >99 | Industrial |
Allylic oxidation | Hyocholic acid | NHPI/Co(OAc)₂/O₂ | 70 | 95 | Pilot scale |
Electrochemical | Lithocholic acid | Anodic oxidation (2.4 V) | 65 | 90 | Lab scale |
Jones oxidation | Chenodeoxycholic acid | CrO₃/H₂SO₄ | 58 | 70 | Not recommended |
Cross-linked enzyme aggregates (CLEAs) of 7β-HSDH/GDH on chitosan microspheres enable continuous flow biotransformation. Operational stability exceeds 15 cycles with <10% activity loss, reducing enzyme costs by 60% [5] [7].
Liquid-liquid extraction with n-butyl acetate isolates the product from biphasic systems (recovery: 92%). Crystallization (ethanol/water, 4:1) achieves pharma-grade purity (>99.5% HPLC) [2] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8